molecular formula C5H12N2OS*HCl B555339 L-Methioninamide hydrochloride CAS No. 16120-92-6

L-Methioninamide hydrochloride

Cat. No. B555339
CAS RN: 16120-92-6
M. Wt: 148,24*36,45 g/mole
InChI Key: PWCBMJHINDTXGV-WCCKRBBISA-N
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Description

L-Methioninamide hydrochloride is a Methionine analogue . It is a potent inhibitor of methionyl-tRNA synthetase and reduces the toxicity of CDDP .


Molecular Structure Analysis

The empirical formula of L-Methioninamide hydrochloride is C5H12N2OS · HCl . Its molecular weight is 184.69 . The SMILES string representation is Cl.CSCCC@HC(N)=O .


Physical And Chemical Properties Analysis

L-Methioninamide hydrochloride is a solid substance . It should be stored under inert gas . It is air sensitive and hygroscopic .

Scientific Research Applications

  • Biomedical Applications

    • Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
    • Given the unique structural characteristics of Met, two chemical modification methods are briefly introduced . Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail . Furthermore, the efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
    • The results of these applications are promising, with Met-restriction therapy being suggested as a potential approach to treat COVID-19 .
  • Biofuel Production

    • L-methionine is used in the production of biofuels . By strengthening the l-methionine terminal synthetic module via site-directed mutation of l-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, l-methionine production was increased to 1.93 g/L in shake flask fermentation .
  • Nutritional Supplements

    • Methionine is an essential amino acid commonly found as a component in total parenteral nutrition . It is a principle supplier of sulfur which prevents disorders of the hair, skin, and nails . It helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys . It is also a natural chelating agent for heavy metals .
    • Methionine regulates the formation of ammonia and creates ammonia-free urine, which reduces bladder irritation . It is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate .
  • Cancer Treatment and Diagnosis

    • Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail . Furthermore, the efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
    • The current challenges and development trends of Met in the biomedical field are analyzed, and it is suggested that Met-restriction therapy might be a promising approach to treat COVID-19 .
  • Industrial Production of L-Methionine

    • L-Methionine is the only bulk amino acid that has not been industrially produced by the fermentation method . Due to highly complex and strictly regulated biosynthesis, the development of microbial strains for high-level L-Methionine production has remained challenging .
    • By strengthening the L-Methionine terminal synthetic module via site-directed mutation of L-Homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-Methionine production was increased to 1.93 g/L in shake flask fermentation . Deletion of the pykA and pykF genes further improved L-Methionine production to 2.51 g/L in shake flask fermentation .
    • After optimizing the addition of ammonium thiosulfate, the final metabolically engineered strain MET17 produced 21.28 g/L L-Methionine in 64 h with glucose as the carbon source in a 5 L fermenter .
  • Hair, Skin, and Nail Health

    • L-Methionine is a principle supplier of sulfur which prevents disorders of the hair, skin, and nails . It helps lower cholesterol levels by increasing the liver’s production of lecithin, reduces liver fat, and protects the kidneys . It is also a natural chelating agent for heavy metals .
    • Methionine regulates the formation of ammonia and creates ammonia-free urine, which reduces bladder irritation . It is used for protein synthesis, including the formation of SAMe, L-homocysteine, L-cysteine, taurine, and sulfate .

Safety And Hazards

L-Methioninamide hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be inhaled .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCBMJHINDTXGV-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594863
Record name L-Methioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methioninamide hydrochloride

CAS RN

16120-92-6
Record name L-Methioninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
R Bhushan, V Kumar - Acta Chromatographica, 2008 - akjournals.com
Two new structural variants of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5- l -alaninamide, FDNP- l -Ala-NH 2 ) were synthesized by nucleophilic substitution of one fluorine atom in 1,5…
Number of citations: 23 akjournals.com
P Kaur, GK Patnaik, R Raghubir… - Bulletin of the Chemical …, 1992 - journal.csj.jp
Peptide fragments of Substance P corresponding to the C-terminal segments (6-11) and (4-11), which contain a putative β-turn, were synthesised using solution phase methodology. …
Number of citations: 17 www.journal.csj.jp
H Yanagawa, K Kojima, M Ito, N Handa - Journal of molecular evolution, 1990 - Springer
… Glycinamide hydrochloride, L-alaninamide hydrobromide, L-valinamide hydrochloride, L-leucinamide hydrochloride, L-methioninamide hydrochloride, L-phenylalaninamide hydro…
Number of citations: 52 link.springer.com
T Suami, T Kato, H Takino… - Journal of medicinal …, 1982 - ACS Publications
Chemical decomposition rates of the congeners have been determined in a buffered solution (pH 7.4) at 37 C by the method described in the literature. 31, 32 Half-lives of the …
Number of citations: 50 pubs.acs.org
HK Lee, JW Ha, YJ Hwang, YC Boo - Antioxidants, 2021 - mdpi.com
The purpose of this study is to identify amino acid derivatives with potent anti-eumelanogenic activity. First, we compared the effects of twenty different amidated amino acids on …
Number of citations: 11 www.mdpi.com
SG Link - 1977 - search.proquest.com
The goal of this research was the development and evaluation of strategies for the synthesis of a, B-unsatu-rated amino acids contained in a peptide linkage. A spe cific aim was the …
Number of citations: 0 search.proquest.com
R Bhushan, S Tanwar - Biomedical Chromatography, 2009 - Wiley Online Library
Twelve chiral derivatizing reagents (CDRs) were synthesized by substituting one of the fluorine atoms in 1,5‐difluoro‐2,4‐dinitrobenzene (DFDNB) with three optically pure amines [(R)‐…
R Bhushan, V Kumar - Journal of Chromatography A, 2008 - Elsevier
… ), l-phenylalaninamide hydrochloride (l-Phe-NH 2 ·HCl), l-valinamide hydrochloride (l-Val-NH 2 ·HCl), l-leucinamide hydrochloride (l-Leu-NH 2 ·HCl), l-methioninamide hydrochloride (l-…
Number of citations: 42 www.sciencedirect.com
M Agil, H Laswati, H Kuncoro… - Research Journal of …, 2020 - indianjournals.com
Objective: Phytoestrogen is a group of compounds that can replace the estrogen function in the body. One of its roles was as neuroprotective with anti-neuroinflammatory mechanism, …
Number of citations: 7 www.indianjournals.com
R Bhushan, S Dixit - Journal of Chromatography a, 2010 - Elsevier
Four dichloro-s-triazine (DCT) and five monochloro-s-triazine (MCT) chiral derivatizing reagents (CDRs) were synthesized by incorporating amino acid amide moieties as chiral …
Number of citations: 25 www.sciencedirect.com

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